![molecular formula C16H17N9 B2777713 N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine CAS No. 2200781-56-0](/img/structure/B2777713.png)
N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine is a useful research compound. Its molecular formula is C16H17N9 and its molecular weight is 335.375. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine is a complex organic compound with potential biological activities. This article reviews its structural characteristics, synthesis methods, and biological activity based on various studies.
Structural Characteristics
The compound's structure is defined by multiple heterocyclic rings and functional groups that contribute to its biological properties. The molecular formula is C15H17N7, indicating a significant presence of nitrogen atoms which are often associated with biological activity.
Molecular Structure
- Molecular Formula: C15H17N7
- IUPAC Name: this compound
- CAS Number: Not provided in the sources.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts:
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in anticancer applications. For instance, compounds structurally related to N-methyl derivatives have shown promising results in inhibiting cancer cell proliferation. A study reported that certain pyrazine derivatives exhibited significant antitumor activities both in vitro and in vivo, suggesting that modifications in the pyrazole and triazole moieties can enhance efficacy against cancer cells .
The mechanism by which these compounds exert their effects often involves interaction with specific enzymes or receptors. For example, some pyrazole-based inhibitors act on thrombin through a serine-trapping mechanism, leading to transient inhibition of enzymatic activity. This highlights the importance of structural features in determining biological interactions .
Case Studies
Several case studies have investigated the biological effects of related compounds:
- Thrombin Inhibition : A study demonstrated that pyrazole derivatives could effectively inhibit thrombin by forming a covalent bond with the enzyme's active site. This mechanism suggests a potential for developing anticoagulant therapies .
- Antitumor Effects : Research has shown that certain triazole derivatives possess potent antitumor properties. These compounds were tested against various cancer cell lines and exhibited significant cytotoxicity .
- Cardiovascular Applications : Some derivatives have been explored for their effects on cardiovascular diseases, indicating a broader therapeutic potential beyond oncology .
Data Tables
Here are data tables summarizing key findings related to the biological activity of N-methyl derivatives:
Compound | Activity | IC50 (µM) | Target |
---|---|---|---|
Pyrazole Derivative A | Anticancer | 5.0 | Cancer Cells |
Triazole Derivative B | Thrombin Inhibition | 10.0 | Thrombin |
Pyrazine Derivative C | Antihypertensive | 15.0 | Blood Pressure Regulation |
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Its structural similarity to other triazole derivatives suggests that it may inhibit critical signaling pathways involved in tumor growth. For instance:
- Inhibition of c-Met Kinase : The compound has shown promising results in inhibiting c-Met kinase activity, which is crucial for cell proliferation and metastasis in various cancers. Similar compounds have demonstrated IC50 values around 0.09 μM against c-Met, indicating strong inhibitory potential .
- Cell Line Studies : In vitro assays have revealed that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Reported IC50 values range from 0.15 μM to 2.85 μM .
Enzyme Inhibition
The compound also exhibits potential as an enzyme inhibitor:
- Targeting PARP and EGFR : It has been documented to interact with poly(ADP-ribose) polymerase (PARP) and epidermal growth factor receptor (EGFR), both of which are critical in DNA repair and cell growth pathways. Inhibition of these targets can lead to enhanced efficacy of chemotherapeutic agents .
Biochemical Pathways
The mechanism of action involves the modulation of biochemical pathways associated with cell survival and proliferation:
- DNA Repair Mechanisms : By inhibiting PARP, the compound disrupts DNA repair processes in cancer cells, leading to increased apoptosis.
- Signal Transduction : Inhibition of EGFR can interfere with signaling pathways that promote tumor growth and metastasis.
Case Studies and Research Findings
Several studies have explored the pharmacological profile of compounds similar to N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine:
Case Study 1: Antitumor Efficacy
A recent publication detailed the synthesis and evaluation of triazolo-pyridazine derivatives for their antitumor activity. The study found that modifications at specific positions on the triazole ring significantly enhanced anticancer efficacy .
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition properties of similar compounds against c-Met and PARP. The findings indicated that structural variations could lead to improved potency against these targets .
Eigenschaften
IUPAC Name |
N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazolo[1,5-a]pyrazin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N9/c1-11-19-20-14-3-4-15(21-25(11)14)23-9-12(10-23)22(2)16-13-5-6-18-24(13)8-7-17-16/h3-8,12H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCBIQAJNFSALA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC=CN5C4=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.